molecular formula C12H20Si B8003139 Mesityltrimethylsilane CAS No. 2060-91-5

Mesityltrimethylsilane

Cat. No. B8003139
CAS RN: 2060-91-5
M. Wt: 192.37 g/mol
InChI Key: VYMJDWJKSWONJQ-UHFFFAOYSA-N
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Description

Mesityltrimethylsilane is a useful research compound. Its molecular formula is C12H20Si and its molecular weight is 192.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mesityltrimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mesityltrimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Mesityltrimethylsilane derivatives are used as activators in organotrimethylsilane addition reactions, expanding the scope of carbanion equivalents for synthesis. These reactions occur at room temperature without special precautions, making them practical for various applications (Das & O’Shea, 2014).

  • In the field of microfluidics, mesityltrimethylsilane derivatives are used in the fabrication of microelectrode array devices, which are important for electrophysiological observations in neuroscience research (Ren et al., 2015).

  • Mesityltrimethylsilane is involved in the synthesis of complex silanethiones, with potential applications in material science and chemical synthesis. These compounds exhibit unique properties like thermal stability and distinct molecular structures (Suzuki et al., 1998).

  • In zeolite synthesis, mesityltrimethylsilane derivatives are used to create hierarchically porous structures. These zeolites have applications in catalysis and adsorption due to their enhanced mesoporosity (Zhang et al., 2014).

  • Mesityl isocyanide, a derivative of mesityltrimethylsilane, is used in disilaferra- and disilaruthenacyclic complexes as a ligand. These complexes show excellent catalytic activity for the hydrogenation of alkenes, which is significant for industrial chemical processes (Sunada et al., 2018).

  • Additionally, mesityltrimethylsilane derivatives play a role in the thermal decomposition mechanisms of organic silicon compounds, which is important for understanding and improving industrial silicon-based processes (Shao, Tian, & Zhang, 2021).

  • Mesityltrimethylsilane derivatives are used in catalytic reactions, such as the asymmetric allylation of imines, demonstrating their utility in creating chiral compounds for pharmaceutical applications (Fernandes & Yamamoto, 2004).

properties

IUPAC Name

trimethyl-(2,4,6-trimethylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Si/c1-9-7-10(2)12(11(3)8-9)13(4,5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJDWJKSWONJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269519
Record name 1,3,5-Trimethyl-2-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2060-91-5
Record name 1,3,5-Trimethyl-2-(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2060-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Trimethyl-2-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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